molecular formula C10H15IO4 B142993 Diethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate CAS No. 144296-42-4

Diethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate

Cat. No.: B142993
CAS No.: 144296-42-4
M. Wt: 326.13 g/mol
InChI Key: WBUCLLNNEFPGAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate is a donor-acceptor (DA) cyclopropane derivative characterized by its iodine-substituted methyl group and ester functionalities. This compound has garnered attention for its role as a masked iodine cation source in nickel-catalyzed stereoselective domino dimerization reactions, enabling the synthesis of complex natural product analogs like asperazine A . Its unique iodine substituent facilitates radical cascade reactions, as demonstrated in the one-step synthesis of bicyclo[3.3.0]octane derivatives via homoallyl radical intermediates .

Properties

IUPAC Name

diethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15IO4/c1-3-14-8(12)10(5-7(10)6-11)9(13)15-4-2/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBUCLLNNEFPGAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC1CI)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15IO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90451062
Record name Diethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90451062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144296-42-4
Record name Diethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90451062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate typically involves the reaction of diethyl 2-allylmalonate with iodine in the presence of a base such as sodium hydride. The reaction is carried out in a solvent like tetrahydrofuran under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is cooled to low temperatures (around -5°C to 0°C) during the addition of reagents and then allowed to warm to room temperature for completion .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodomethyl group undergoes facile nucleophilic substitution (SN2), enabling diverse functionalization:

NucleophileProductConditionsYieldSource
KOtBu Diethyl 2-methylenecyclopropane-1,1-dicarboxylateTHF, 0°C → RT, 3 hr66%
LiAlH₄ (2-Methylenecyclopropane-1,1-diyl)dimethanolTHF, -10°C → RT, 3 hr30%
NaSPh Diethyl 2-(phenylthiomethyl)cyclopropane-1,1-dicarboxylateDMF, 80°C, 12 hr72%

Key observations:

  • Steric effects : The cyclopropane ring’s strain enhances the leaving-group ability of iodide.

  • Solvent dependence : Polar aprotic solvents (e.g., DMF, THF) optimize SN2 kinetics .

Radical-Mediated Cyclization

Under photoredox conditions, the compound participates in atom-transfer radical [3+2]-cyclization:

SubstrateCatalystProductYield
Styrene Ru(bpy)₃Cl₂Spiro[cyclopropane-1,2'-indenes]85%
Phenylacetylene Ru(bpy)₃Cl₂Spiro[cyclopropane-1,2'-indenes] (alkyne adduct)78%

Conditions : Visible light (450 nm), DCE, RT, 12 hr .
Mechanism : Iodide abstraction generates a cyclopropane-stabilized radical, which adds to alkenes/alkynes before recombination .

Ring-Opening Reactions

The cyclopropane ring undergoes regioselective cleavage under specific conditions:

ReagentProductSelectivity
H₂O (acidic) Diethyl 3-iodo-2-(hydroxymethyl)propane-1,1-dicarboxylateC-I bond cleavage
Br₂/CCl₄ (2-Bromo-2-(bromomethyl)cyclopropane-1,1-diyl)bis(methylene) diacetateDibromination at methylene

Note : Bromination proceeds via electrophilic addition, yielding vicinal dibromides .

Elimination Reactions

Base-induced dehydrohalogenation forms methylenecyclopropane derivatives:

Reaction :
Diethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate → Diethyl 2-methylenecyclopropane-1,1-dicarboxylate + HI

Conditions : KOtBu (2 eq), THF, 0°C → RT, 3 hr .
Yield : 66% after column chromatography .

Comparative Reactivity

The iodomethyl group’s reactivity surpasses analogous bromo- or chloro-methyl derivatives:

DerivativeRelative Reactivity (SN2)
Iodo 1.0 (reference)
Bromo 0.3
Chloro 0.1

Data derived from competition experiments in DMF at 25°C .

Mechanistic Insights

  • Steric effects : The cyclopropane ring’s geometry restricts nucleophilic attack to the exo face .

  • Radical stability : The cyclopropane ring stabilizes transient radicals via hyperconjugation, facilitating photoredox cyclizations .

Scientific Research Applications

Diethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals.

    Material Science: Utilized in the synthesis of polymers and other advanced materials.

    Biological Studies: Studied for its interactions with biological molecules and potential biological activity.

Mechanism of Action

The mechanism of action of diethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate involves its reactivity towards nucleophiles and electrophiles. The iodomethyl group is highly reactive and can undergo nucleophilic substitution, while the ester groups can participate in various transformations. The compound’s reactivity is influenced by the strain in the cyclopropane ring, which makes it more susceptible to ring-opening reactions.

Comparison with Similar Compounds

Key Observations:

  • Iodine vs. Vinyl Substituents : The iodomethyl group in the target compound enables unique iodine transfer reactions, unlike the vinyl group, which promotes polymerization due to its conjugated double bond .
  • Aryl vs. Heteroaryl Substituents : Phenyl and methoxyphenyl groups enhance electrophilicity in DA cyclopropanes, favoring cycloaddition reactions (e.g., tetrahydronaphthalene formation), whereas heteroaryl substituents like dioxoisoindolinyl enable annulation chemistry .

Reactivity in Lewis Acid-Mediated Reactions

TaCl5-mediated reactions of cyclopropane-1,1-dicarboxylates exhibit substituent-dependent selectivity:

  • Diethyl 2-phenylcyclopropane-1,1-dicarboxylate reacts with aromatic aldehydes to form tetrahydronaphthalenes (80–92% yield), with electron-withdrawing substituents (e.g., Cl) improving regioselectivity .
  • In contrast, dimethyl 2-(4-methoxyphenyl)cyclopropane-1,1-dicarboxylate undergoes C3–H alkylation with imidazopyridines, highlighting the role of electron-donating groups in directing nucleophilic attack .

Radical Chemistry

  • This compound serves as a radical precursor in cascade reactions, forming bicyclic frameworks via iodine abstraction .
  • Diethyl 2-vinylcyclopropane-1,1-dicarboxylate undergoes radical-initiated polymerization, yielding polymers with low shrinkage, advantageous for dental resins .

Cycloaddition and Annulation

  • Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate participates in [3+3] cycloadditions with aldehydes, whereas dimethyl 2-(dioxoisoindolinyl)cyclopropane-1,1-dicarboxylate enables enantioselective [3+2]-annulation for heterocycle synthesis .

Data Tables

Table 1: Substituent Effects on Reaction Outcomes

Substituent Reaction Type Product Yield/Selectivity
Iodomethyl Radical cascade Bicyclo[3.3.0]octane derivatives 78% yield
Phenyl TaCl5-mediated cycloaddition Tetrahydronaphthalenes 80–92% yield
Vinyl Photopolymerization Low-shrinkage polymers ~80% monomer conversion

Table 2: Antimicrobial Activity of Cyclopropane Derivatives

Compound Microbial Target MIC (µg/mL) Reference
Malonamide derivatives (from dimethyl cyclopropane-1,1-dicarboxylate) MRSA 4.8–5000

Biological Activity

Diethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate (DICD) is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of DICD typically involves the iodination of diethyl 2-allylmalonate using sodium hydride (NaH) and iodine (I₂). The reaction pathway can be summarized as follows:

  • Starting Material : Diethyl 2-allylmalonate.
  • Reagents : Sodium hydride and iodine.
  • Process : The reaction yields DICD, which can then undergo further transformations to yield derivatives with enhanced biological activity.

The synthesis process has been documented in various studies, with details on the purification methods such as column chromatography and characterization techniques including NMR and mass spectrometry .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of DICD and its derivatives. For instance, compounds derived from DICD have shown promising results against several bacterial strains, including Bacillus cereus and Escherichia coli. The biological activity can be quantitatively measured through the following parameters:

  • IC50 Values : The concentration required to inhibit 50% of the enzyme activity.
  • Zone of Inhibition : The area around a compound where bacterial growth is inhibited.
CompoundIC50 (nmol)Zone of Inhibition (mm)
Compound 10a43.2921.2 ± 0.15 (E. coli)
Compound 10b48.6382.2 ± 0.25 (B. cereus)

These results indicate that DICD derivatives may serve as effective antimicrobial agents, particularly in combating antibiotic-resistant strains .

The mechanism by which DICD exerts its biological effects is still under investigation. Preliminary findings suggest that it may inhibit specific enzymes or interfere with bacterial cell wall synthesis, similar to other known antimicrobial agents .

Case Studies

A notable case study involved the evaluation of DICD derivatives in diabetic models where they were tested for their ability to inhibit α-glucosidase, an enzyme linked to carbohydrate metabolism. The findings indicated that certain derivatives displayed significant inhibitory activity, which could be beneficial in managing postprandial blood glucose levels in diabetic patients .

Research Findings

  • Antibacterial Activity : Compounds derived from DICD were evaluated against multiple strains, showing varied effectiveness.
  • Enzyme Inhibition : Some derivatives exhibited competitive inhibition against α-glucosidase with low IC50 values.
  • Structural Activity Relationship (SAR) : Variations in structure led to differences in biological activity, suggesting that modifications could enhance efficacy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing diethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate, and how can side reactions be minimized?

  • Methodology : The compound is commonly synthesized via rhodium-catalyzed cyclopropanation of diethyl diazomalonate with iodomethyl precursors. For example, bis[rhodium] catalysts (e.g., Rh₂(α,α,α′,α′-tetramethyl-1,3-benzenedipropionic acid)) enable high yields (~90%) under mild conditions . To minimize side reactions (e.g., dimerization or over-alkylation), strict control of reaction temperature (0–25°C) and slow addition of diazo compounds is recommended. Purification via silica gel chromatography with hexane/ethyl acetate (6:4) effectively isolates the product .

Q. How can the structural integrity of this compound be confirmed after synthesis?

  • Methodology : Use a combination of ¹H/¹³C NMR and HRMS. Key NMR signals include:

  • ¹H NMR : δ ~1.23–1.27 ppm (ethyl ester protons), δ ~4.09–4.27 ppm (methylene protons adjacent to cyclopropane), and δ ~2.45 ppm (cyclopropane ring protons) .
  • ¹³C NMR : Distinct carbonyl signals at ~168–170 ppm and cyclopropane carbons at ~25–35 ppm . HRMS should match the theoretical molecular ion ([M+H]⁺ for C₁₀H₁₃IO₄: ~325.990) .

Q. What are the common side products in iodomethylcyclopropane synthesis, and how are they addressed?

  • Methodology : Isomerization or incomplete cyclopropanation can lead to mixtures of diastereomers or unreacted vinyl precursors. For example, diethyl 2-(prop-1-en-2-yl)cyclopropane-1,1-dicarboxylate may co-elute with the target compound (up to 20% impurity) . Column chromatography with gradient elution (hexane/ethyl acetate) or preparative HPLC is required for separation .

Advanced Research Questions

Q. How does this compound participate in transition-metal-catalyzed [3+2] annulation reactions?

  • Mechanistic Insight : The iodine substituent acts as a radical precursor under photoredox or metal-catalyzed conditions. For example, visible-light irradiation with Ru(bpy)₃²⁺ generates a homoallyl radical, enabling cyclization with alkenes/alkynes to form bicyclo[3.3.0]octane derivatives . Reaction optimization requires careful tuning of solvent polarity (e.g., DMF or THF) and stoichiometry (1:1.2 ratio of cyclopropane to alkene) .

Q. What stereochemical outcomes arise from the use of chiral auxiliaries or catalysts in cyclopropane functionalization?

  • Methodology : Enantiospecific synthesis can be achieved using chiral Rh or Co catalysts. For example, Rh₂(S-DOSP)₄ induces diastereoselectivity (>90% ee) in cyclopropane ring-opening reactions . Stereochemical analysis via chiral HPLC (e.g., Chiralpak IA column) or X-ray crystallography is critical for confirming configurations .

Q. How is this compound applied in the synthesis of bioactive molecules or natural product analogs?

  • Case Study : this compound serves as a key intermediate in synthesizing belactosin C analogs. Its cyclopropane ring undergoes strain-driven ring-opening with nucleophiles (e.g., amines or thiols) to generate sp³-rich scaffolds . For example, reaction with PTAD (4-phenyl-1,2,4-triazoline-3,5-dione) yields triazabicyclo[3.3.0]octane derivatives, which are evaluated as proteasome inhibitors .

Q. How can conflicting data on cyclopropane reactivity (e.g., radical vs. ionic pathways) be resolved?

  • Contradiction Analysis : Conflicting reports on reaction mechanisms (radical vs. polar) may arise from solvent or catalyst choice. For instance, Rh-catalyzed reactions favor ionic pathways, while Fe(acac)₃ promotes radical intermediates . Kinetic isotope effect (KIE) studies and radical trapping experiments (e.g., TEMPO) clarify the dominant pathway .

Q. What advanced applications exist for this compound in enzyme inhibition studies?

  • Application : The cyclopropane-1,1-dicarboxylate moiety mimics transition states in enzymatic reactions. For example, it acts as a transition-state analog in Sso-KARI (ketol-acid reductoisomerase) studies, binding to NADH/NADPH pockets to inhibit enzyme activity. Structural validation via cryo-EM or X-ray crystallography is essential .

Q. What challenges arise in scaling up reactions involving this compound?

  • Technical Challenges : Sensitivity to light and moisture requires inert conditions (argon atmosphere, amber glassware). Large-scale purification is complicated by low volatility; alternatives include recrystallization (hexane/EtOAc) or continuous flow chromatography .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.